![molecular formula C13H19N5O3 B6424081 tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate CAS No. 2034278-72-1](/img/structure/B6424081.png)
tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate” is a complex organic molecule. It contains a triazolopyrazine core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any interesting structural features.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives, which include the compound , have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities .
Antidiabetic Properties
Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties . For example, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Anti-platelet Aggregation
These derivatives also have anti-platelet aggregation properties . This makes them potentially useful in the treatment of conditions where platelet aggregation is a problem, such as certain cardiovascular diseases .
Antifungal Properties
Triazolo[4,3-a]pyrazine derivatives have been found to have antifungal properties . This makes them potentially useful in the treatment of various fungal infections .
Antimalarial Properties
These compounds have been found to have antimalarial properties . This makes them potentially useful in the treatment of malaria .
Antitubercular Properties
Triazolo[4,3-a]pyrazine derivatives have been found to have antitubercular properties . This makes them potentially useful in the treatment of tuberculosis .
Anticonvulsant Properties
These compounds have been found to have anticonvulsant properties . This makes them potentially useful in the treatment of conditions such as epilepsy .
Use in Energetic Materials
Compounds based on [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine, a similar structure to the one , have been proposed as a new class of energy-rich compounds . They have been synthesized effectively and exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . This suggests potential applications in the field of energetic materials .
Future Directions
The future research directions for a compound like this could be quite varied. It might be studied for potential pharmaceutical applications, given the prevalence of triazolopyrazine structures in biologically active compounds . Alternatively, it could be studied for its physical and chemical properties, or used as a building block to synthesize other complex organic molecules.
Mechanism of Action
Target of Action
Derivatives of [1,2,4]triazolo[4,3-a]pyrazine have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that c-met kinase inhibitors prevent the activation of the c-met signaling pathway, thereby inhibiting the growth and spread of cancer cells .
Biochemical Pathways
The compound likely affects the c-Met signaling pathway, given its potential role as a c-Met kinase inhibitor . This pathway is involved in cell growth, survival, angiogenesis, and metastasis in cancer cells.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the inhibition of cell growth and spread, given its potential role as a c-Met kinase inhibitor . This could result in the suppression of tumor growth in cancerous cells.
properties
IUPAC Name |
tert-butyl N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-5-20-11-10-17-16-9(18(10)7-6-14-11)8-15-12(19)21-13(2,3)4/h6-7H,5,8H2,1-4H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSXUVXOQAGUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.